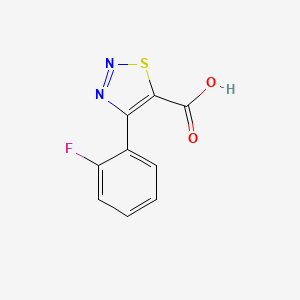

4-(2-Fluorophenyl)-1,2,3-Thiadiazol-5-carbonsäure

Übersicht

Beschreibung

The compound “4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” contains several functional groups. The “4-(2-Fluorophenyl)” part refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached to the second carbon. The “1,2,3-thiadiazole” is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom. The “5-carboxylic acid” indicates a carboxylic acid group attached to the fifth carbon of the thiadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the phenyl ring would likely result in a planar structure, while the electronegative fluorine atom and the polar carboxylic acid group could introduce some interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen

Organische Halbleiter

Thiophenderivate wie 4-(2-Fluorophenyl)-1,2,3-Thiadiazol-5-carbonsäure spielen eine zentrale Rolle bei der Entwicklung von organischen Halbleitern. Diese Verbindungen zeichnen sich durch ihre hervorragende Ladungsträgermobilität aus, die für leistungsstarke organische Feldeffekttransistoren (OFETs) unerlässlich ist. Die Integration der Fluorphenylgruppe kann die Leistung des Halbleiters möglicherweise verbessern, da sie elektronenziehende Eigenschaften aufweist, wodurch die elektrischen Eigenschaften des Materials verbessert werden können .

OLED-Herstellung

Im Bereich der organischen Leuchtdioden (OLEDs) dienen Thiophen-basierte Moleküle als Kernkomponenten, da sie in der Lage sind, Elektrizität zu leiten und Licht auszustrahlen, wenn ein elektrischer Strom angelegt wird. Die spezifische Struktur von this compound könnte verwendet werden, um effizientere OLEDs mit besserer Leuchtkraft und Farbreinheit zu schaffen .

Korrosionsschutzmittel

Die industrielle Anwendung von Thiophenderivaten erstreckt sich auf deren Einsatz als Korrosionsschutzmittel. Die molekulare Struktur von Thiophenverbindungen ermöglicht es ihnen, eine schützende Schicht auf Metalloberflächen zu bilden und so Oxidation und Korrosion zu verhindern. Die Fluorphenylgruppe in der Verbindung könnte diese Eigenschaft verstärken, indem sie eine robustere Barriere gegen korrosive Elemente bietet .

Pharmakologische Eigenschaften

Thiophenderivate weisen eine breite Palette von pharmakologischen Eigenschaften auf. Sie wurden auf ihr Potenzial als Antikrebsmittel, Entzündungshemmer, antimikrobielle Mittel, Antihypertensiva und Antiatherosklerotika untersucht. Das spezifische Derivat in Frage könnte zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen .

Synthese von biologisch aktiven Verbindungen

Die Synthese von biologisch aktiven Verbindungen beinhaltet häufig Thiophenderivate als Schlüsselintermediate. Die 4-(2-Fluorophenyl)-Gruppe könnte besonders nützlich sein, um gezielte Moleküle für die Medikamentenentwicklung zu schaffen, wobei ihre Fähigkeit genutzt wird, mit verschiedenen biologischen Zielstrukturen zu interagieren .

Materialwissenschaft

In der Materialwissenschaft werden Thiophenderivate wegen ihrer einzigartigen Eigenschaften wie thermischer Stabilität und elektronischer Eigenschaften eingesetzt. Sie sind essentiell für die Herstellung fortschrittlicher Materialien für verschiedene Anwendungen, darunter Sensoren, Solarzellen und elektronische Geräte. Die spezifischen elektronischen Eigenschaften von this compound könnten genutzt werden, um Materialien mit überlegener Leistung zu entwickeln .

Wirkmechanismus

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has also been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of arachidonic acid metabolites.

Biochemical and Physiological Effects

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and lipoxygenase (LOX). 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has also been found to have anti-inflammatory and anti-oxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it can be synthesized using a variety of methods, which makes it a useful intermediate in the synthesis of a variety of compounds. However, there are some limitations to the use of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid in laboratory experiments. It is a relatively unstable compound and is sensitive to light and air. Additionally, it can be toxic in high concentrations.

Zukünftige Richtungen

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has potential applications in a variety of fields, including medicine, biochemistry, and materials science. It can be used to study the structure-activity relationships of drugs and to synthesize a variety of compounds, including drugs and other biologically active molecules. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can be used in the synthesis of polymers and other materials. Furthermore, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can be used to study the biochemical and physiological effects of compounds and to develop new drugs and treatments for various diseases.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. For example, compounds with certain functional groups might be toxic, corrosive, or flammable. Always refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)thiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRKNRZOEXFLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

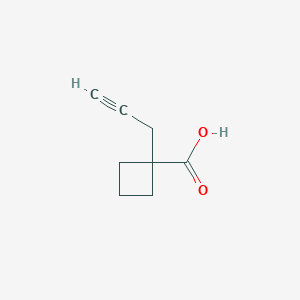

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

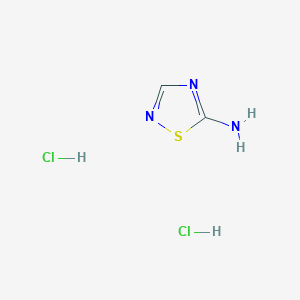

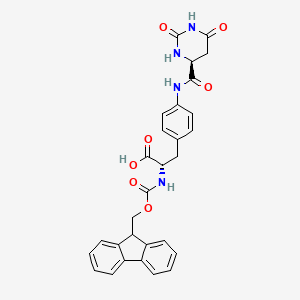

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)